Spectroscopic data (NMR, IR, MS) for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol
Spectroscopic data (NMR, IR, MS) for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. The molecule 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS: 179107-93-8, Molecular Formula: C₁₆H₁₈BrNO₃, Molecular Weight: 352.23 g/mol ) presents a fascinating scaffold, combining features of a substituted phenol with a phenethylamine moiety, a classic pharmacophore in many biologically active compounds.[1] Its structural complexity, featuring multiple functional groups and stereocenters, necessitates a multi-pronged analytical approach for definitive characterization.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of this molecule. As experimental spectra for this specific compound are not widely published, this document will focus on the principles of spectroscopic interpretation, predicted data based on established chemical principles and analogous structures, and robust protocols for data acquisition. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a map of the different types of protons in a molecule. The predicted chemical shifts (δ) for 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol in a solvent like DMSO-d₆ (which allows for the observation of exchangeable -OH and -NH protons) are summarized below.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this analysis. Its ability to form hydrogen bonds prevents the rapid exchange of the phenolic -OH and amine -NH protons, allowing them to be observed as distinct signals in the spectrum, which would otherwise be broadened or absent in non-polar solvents like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| Phenolic OH (on phenethylamine) | 9.0 - 9.5 | Singlet (broad) | 1H | The acidic phenolic proton is deshielded and typically appears as a broad singlet. |
| Phenolic OH (on brominated ring) | 8.5 - 9.0 | Singlet (broad) | 1H | Similar to the other phenolic proton, but in a slightly different electronic environment. |
| Aromatic H (on brominated ring) | ~7.0 | Singlet | 1H | This proton is ortho to the methoxy group and para to the bromine, leading to a specific downfield shift. |
| Aromatic H (on brominated ring) | ~6.8 | Singlet | 1H | This proton is ortho to the aminomethyl group and meta to the methoxy group. |
| Aromatic H (on phenethylamine ring) | 6.9 - 7.1 | Doublet | 2H | Protons ortho to the ethylamine group on the hydroxyphenyl ring. |
| Aromatic H (on phenethylamine ring) | 6.6 - 6.8 | Doublet | 2H | Protons meta to the ethylamine group on the hydroxyphenyl ring. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methoxy protons are characteristic singlets in this region.[2] |
| Benzylic (-CH₂-N) | ~3.7 | Singlet or Doublet | 2H | Protons on the carbon adjacent to the nitrogen and the brominated aromatic ring. May show coupling to the N-H proton. |
| Amine (-NH-) | 2.5 - 3.5 | Triplet or broad singlet | 1H | The chemical shift is variable and depends on concentration and temperature. It will likely couple to the adjacent CH₂ group. |
| Methylene (-N-CH₂-) | ~2.8 | Triplet | 2H | Part of the ethyl bridge, coupled to the other methylene group. |
| Methylene (-CH₂-Ar) | ~2.7 | Triplet | 2H | Part of the ethyl bridge, coupled to the methylene group adjacent to the nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aromatic C-O (Phenolic) | 155 - 160 | Aromatic carbons attached to oxygen are significantly deshielded. |
| Aromatic C-O (Methoxy) | 145 - 150 | Similar to phenolic carbons, shifted by the electronic effect of the methoxy group. |
| Aromatic C-Br | 110 - 115 | The carbon atom directly bonded to bromine is shielded relative to other substituted aromatic carbons. |
| Aromatic C-H & C-C | 115 - 135 | The remaining aromatic carbons will appear in this typical range. |
| Methoxy (-OCH₃) | 55 - 60 | A characteristic region for methoxy carbons.[2] |
| Benzylic (-CH₂-N) | 50 - 55 | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| Methylene (-N-CH₂-) | 45 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |
| Methylene (-CH₂-Ar) | 35 - 40 | Aliphatic carbon adjacent to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum and perform baseline correction.
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Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
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Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Absorption Bands
The structure of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol contains several IR-active functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | The broadness is due to hydrogen bonding.[4] |
| 3400 - 3300 (sharp/medium) | N-H Stretch | Secondary Amine (-NH-) | Secondary amines typically show one sharp absorption band in this region. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations for the sp³ C-H bonds in the methoxy and ethyl groups. |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | These absorptions confirm the presence of the benzene rings. |
| 1260 - 1200 | C-O Stretch | Aryl Ether (-O-CH₃) | Strong, characteristic absorption for the C-O bond of the methoxy group. |
| 1180 - 1150 | C-O Stretch | Phenolic C-O | Absorption for the C-O bond of the phenol groups. |
| 1100 - 1000 | C-N Stretch | Aliphatic Amine | Stretching vibration of the carbon-nitrogen bond. |
| 700 - 500 | C-Br Stretch | Aryl Bromide | The C-Br stretch is typically found in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
A common and reliable method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.
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Sample Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
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Instrument Setup:
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Run a background scan with the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
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Data Acquisition:
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Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.
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Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
Predicted Mass Spectrum
For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.
| m/z Value | Ion | Rationale |
| 352.05 / 354.05 | [M+H]⁺ | The protonated molecular ion. The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This "doublet" is a definitive indicator of a monobrominated compound. |
| 214.98 / 216.98 | [C₇H₇BrO₂]⁺ | A likely fragment resulting from the cleavage of the C-C bond between the two methylene groups of the ethylamine bridge (benzylic cleavage). |
| 121.07 | [C₈H₉O]⁺ | A fragment corresponding to the 4-hydroxyphenethyl moiety after cleavage. |
Experimental Protocol for MS Data Acquisition
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Sample Preparation:
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Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
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Instrument Setup (LC-MS):
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The sample is typically introduced via a Liquid Chromatography (LC) system, even with a direct injection (no column), to a mass spectrometer equipped with an ESI source.
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Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.
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Data Acquisition:
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
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For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.
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Data Processing:
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Analyze the spectrum to identify the molecular ion peak and its characteristic isotopic pattern.
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Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.
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Analyze fragmentation patterns (if MS/MS data is acquired) to further confirm the structure.
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Section 4: Integrated Spectroscopic Workflow and Data Interpretation
The characterization of a novel compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and validated structural assignment.
Workflow for Spectroscopic Characterization
Caption: An integrated workflow for the structural characterization of a novel chemical entity.
Structure-Spectrum Correlation Diagram
Caption: Key structural fragments and their corresponding expected spectroscopic signals.
Conclusion
The structural verification of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol is a task that requires the synergistic use of multiple spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification remains paramount. The characteristic signals—such as the bromine isotope pattern in the mass spectrum, the distinct phenolic and amine protons in the ¹H NMR, and the various functional group vibrations in the IR spectrum—serve as critical validation points. By following the detailed protocols and interpretative logic outlined herein, researchers can confidently and accurately characterize this and other similarly complex molecules, ensuring the integrity and quality of their scientific endeavors.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:179107-93-8 | 4-bromo-5-((4-hydroxyphenethylamino)Methyl)-2-Methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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ResearchGate. (2012). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
